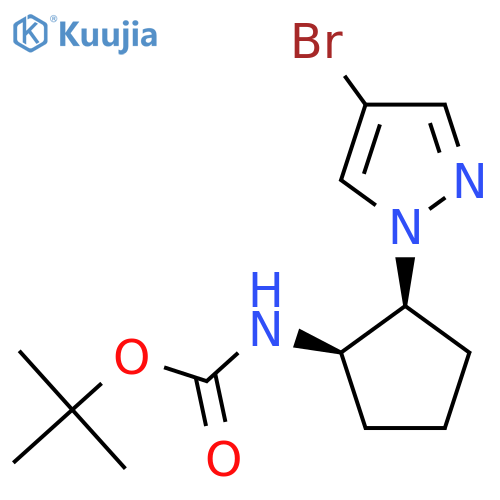Cas no 2679827-96-2 (rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate)

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28295573
- rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
- 2679827-96-2
- rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate
-
- インチ: 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-10-5-4-6-11(10)17-8-9(14)7-15-17/h7-8,10-11H,4-6H2,1-3H3,(H,16,18)/t10-,11+/m1/s1
- InChIKey: PULJQYKWDDCUSW-MNOVXSKESA-N
- ほほえんだ: BrC1C=NN(C=1)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 329.07389g/mol
- どういたいしつりょう: 329.07389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295573-0.1g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
| Enamine | EN300-28295573-0.05g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
| Enamine | EN300-28295573-0.25g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 | |
| Enamine | EN300-28295573-5g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 5g |
$4060.0 | 2023-09-07 | ||
| Enamine | EN300-28295573-1.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
| Enamine | EN300-28295573-10g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 10g |
$6020.0 | 2023-09-07 | ||
| Enamine | EN300-28295573-10.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
| Enamine | EN300-28295573-2.5g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
| Enamine | EN300-28295573-5.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
| Enamine | EN300-28295573-0.5g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate |
2679827-96-2 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 |
rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamateに関する追加情報
Comprehensive Overview of rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate (CAS No. 2679827-96-2)
The compound rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate (CAS No. 2679827-96-2) is a chiral carbamate derivative featuring a 4-bromo-1H-pyrazole moiety. Its unique structural attributes, including the cyclopentyl backbone and tert-butyl carbamate group, make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both (1R,2S) and racemic forms underscores its versatility in asymmetric synthesis, a topic gaining traction in modern drug discovery.
Recent trends in AI-driven drug design and green chemistry have amplified interest in such compounds. Researchers frequently search for "chiral building blocks for drug synthesis" or "bromopyrazole derivatives applications," reflecting the demand for structurally diverse intermediates. The 4-bromo-1H-pyrazole unit, in particular, is pivotal for constructing kinase inhibitors and anti-inflammatory agents, aligning with the rise of targeted therapies in oncology.
From a synthetic perspective, the tert-butyl carbamate (Boc) group in this compound serves as a protective strategy for amines, a technique widely discussed in "peptide synthesis optimization" queries. The cyclopentyl ring further enhances metabolic stability, a key consideration in "improving drug half-life"—a hot topic in pharmacokinetics forums. Its CAS No. 2679827-96-2 ensures precise identification in regulatory and patent literature, crucial for compliance with REACH and FDA guidelines.
Analytical challenges, such as "enantiomeric separation of racemic mixtures," are often associated with this compound. Advanced techniques like HPLC with chiral columns or NMR spectroscopy are employed to characterize its stereochemistry. These methods resonate with searches for "analytical validation of chiral compounds," highlighting the intersection of chemistry and cutting-edge instrumentation.
In material science, the bromopyrazole core enables cross-coupling reactions (e.g., Suzuki-Miyaura), a frequent subject in "C-C bond formation strategies" discussions. This adaptability positions the compound as a candidate for OLED materials or catalysts, tapping into the booming field of organic electronics.
Environmental and safety profiles of such brominated compounds are scrutinized under "sustainable halogenation" debates. Alternatives like flow chemistry or electrochemical synthesis are explored to minimize waste, addressing the "green synthesis of heterocycles" trend—a priority for ESG-focused investors.
In summary, rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate exemplifies the convergence of medicinal chemistry, asymmetric catalysis, and materials science. Its multifaceted applications and alignment with industry trends ensure its relevance in both academic and industrial R&D landscapes.
2679827-96-2 (rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate) 関連製品
- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)
- 1189496-87-4(N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 2171830-35-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)




